(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine
CAS No.: 904453-70-9
Cat. No.: VC7191647
Molecular Formula: C22H16ClNO3S
Molecular Weight: 409.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904453-70-9 |
|---|---|
| Molecular Formula | C22H16ClNO3S |
| Molecular Weight | 409.88 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)chromen-2-imine |
| Standard InChI | InChI=1S/C22H16ClNO3S/c1-15-11-12-17(23)14-19(15)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |
| Standard InChI Key | GSNKWAQGVIGSNM-GYHWCHFESA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₁₆ClNO₃S, with a molecular weight of 409.88 g/mol. Its IUPAC name, (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine, reflects the following structural components:
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A chromen core (a bicyclic system with fused benzene and pyran rings).
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A sulfonamide group (-SO₂-) attached to the chromen moiety.
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An imine linkage (=N-) connecting the chromen system to a substituted phenyl ring.
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Substituents: 5-chloro and 2-methyl groups on the phenyl ring.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 904453-70-9 | |
| Molecular Formula | C₂₂H₁₆ClNO₃S | |
| Molecular Weight | 409.88 g/mol | |
| SMILES Notation | CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |
| InChIKey | GSNKWAQGVIGSNM-GYHWCHFESA-N |
The Z-configuration of the imine group (confirmed by the "2Z" designation) introduces stereoelectronic constraints that may influence biological activity.
Synthesis and Characterization
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural features:
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¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and imine protons (δ 8.0–8.5 ppm).
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¹³C NMR: Peaks corresponding to the sulfonamide sulfur (δ 40–50 ppm) and carbonyl carbons (δ 160–180 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 409.88 confirms the molecular weight.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits low water solubility (LogSw = -5.04), attributed to its hydrophobic aromatic and sulfonamide groups . Its logP value of 4.98 suggests high lipid solubility, favoring membrane permeability but posing formulation challenges .
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Partition Coefficient (logP) | 4.98 | Computational |
| Polar Surface Area | 45.45 Ų | Computational |
| Hydrogen Bond Acceptors | 6 | Empirical |
| Rotatable Bonds | 3 | Empirical |
Stability
The sulfonamide group enhances stability under acidic conditions, while the imine linkage may hydrolyze in aqueous environments, necessitating storage in anhydrous solvents.
Future Directions
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Synthetic Optimization: Developing enantioselective routes to access stereoisomers for activity comparison.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Target Identification: Using proteomics to pinpoint molecular targets.
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